molecular formula C9H6N2O4 B010590 3-(Cyanomethyl)-4-nitrobenzoic acid CAS No. 104825-21-0

3-(Cyanomethyl)-4-nitrobenzoic acid

Cat. No.: B010590
CAS No.: 104825-21-0
M. Wt: 206.15 g/mol
InChI Key: WSWMKJWDGKJFAO-UHFFFAOYSA-N
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Description

Lactitol monohydrate is a sugar alcohol derived from lactose. It is commonly used as a low-calorie sweetener in various food products and as a laxative in medical applications. Lactitol monohydrate has approximately 30-40% of the sweetness of sucrose and is known for its stability, making it suitable for baking and other food preparations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactitol monohydrate is synthesized through the hydrogenation of lactose. The process involves dissolving lactose in water, followed by the addition of hydrogen gas in the presence of a catalyst, typically Raney nickel. The hydrogenation reaction reduces the carbonyl group of lactose to form lactitol .

Industrial Production Methods: Industrial production of lactitol monohydrate involves several steps:

Chemical Reactions Analysis

Types of Reactions: Lactitol monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lactitol monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Lactitol monohydrate is often compared with other sugar alcohols such as sorbitol, mannitol, and xylitol. Here are some key points of comparison:

    Sorbitol: Similar to lactitol in its use as a low-calorie sweetener and laxative. sorbitol is derived from glucose rather than lactose.

    Mannitol: Also used as a sweetener and laxative, but has a different chemical structure and is derived from mannose.

    Xylitol: Known for its dental benefits, xylitol is used as a sweetener in sugar-free gum and candies. .

Uniqueness of Lactitol Monohydrate:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyanomethyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11(14)15/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMKJWDGKJFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544068
Record name 3-(Cyanomethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104825-21-0
Record name 3-(Cyanomethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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